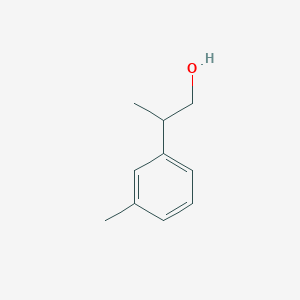

2-(3-Methylphenyl)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Methylphenyl)propan-1-ol is an organic compound belonging to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a 3-methylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Methylphenyl)propan-1-ol can be synthesized through several methods. One common method involves the reaction of 3-methylbenzyl chloride with 2-methylpropanal in the presence of tetrabutylammonium iodide, followed by the reduction of the resulting aldehyde with sodium borohydride (NaBH4) .

Industrial Production Methods

In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols or hydrocarbons.

Scientific Research Applications

2-(3-Methylphenyl)propan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

2-(3-Methylphenyl)propan-1-ol can be compared with other similar compounds, such as:

- 2-(4-Methylphenyl)propan-1-ol

- 2-(2-Methylphenyl)propan-1-ol

- 3-(2-Methylphenyl)propan-1-ol

These compounds share similar structures but differ in the position of the methyl group on the phenyl ring. This difference can lead to variations in their chemical properties and reactivity .

Biological Activity

2-(3-Methylphenyl)propan-1-ol, also known as 3-Methylphenylpropan-1-ol, is an organic compound with a notable structure that includes a propanol backbone and a methyl-substituted phenyl group. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.

The molecular formula for this compound is C10H14O, with a molecular weight of approximately 150.22 g/mol. The compound features a hydroxyl group (-OH) that plays a crucial role in its biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has been studied for its anti-inflammatory effects. Animal models have shown that administration of this compound can reduce markers of inflammation such as cytokines and prostaglandins. This suggests potential applications in treating inflammatory conditions.

Case Study: In Vivo Anti-inflammatory Effects

A study involving rats with induced paw edema revealed that treatment with this compound resulted in a significant reduction in paw swelling compared to the control group, indicating its efficacy as an anti-inflammatory agent.

3. Neuroprotective Effects

Emerging research has highlighted the neuroprotective properties of this compound. In neurodegenerative disease models, this compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis.

Mechanism of Action

The neuroprotective effect is believed to be mediated through the modulation of signaling pathways involved in cell survival and apoptosis. Specifically, it may enhance the activity of antioxidant enzymes, thereby reducing oxidative damage in neuronal tissues.

Research Findings

Recent studies have focused on elucidating the specific biological pathways influenced by this compound. For instance, research published in Molecules highlighted its ability to modulate enzyme activities related to neurotransmitter release, suggesting implications for mood disorders and cognitive function enhancement .

Table 2: Summary of Biological Activities

| Activity Type | Evidence Level | Potential Applications |

|---|---|---|

| Antimicrobial | High | Infection treatment |

| Anti-inflammatory | Moderate | Treatment of inflammatory diseases |

| Neuroprotective | Emerging | Neurodegenerative disease treatment |

Properties

Molecular Formula |

C10H14O |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

2-(3-methylphenyl)propan-1-ol |

InChI |

InChI=1S/C10H14O/c1-8-4-3-5-10(6-8)9(2)7-11/h3-6,9,11H,7H2,1-2H3 |

InChI Key |

RMKUOUCSEVQHSS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.